
tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride, also known as tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate HCl, is a chemical compound that is widely used in scientific research. It is a chiral building block that is commonly used in the synthesis of complex organic molecules.
Scientific Research Applications
Synthesis and Structural Modification
Catalyst in Synthesis of Pipecolic Acid Derivatives : This compound has been used in the synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, demonstrating its utility as a catalyst in organic synthesis processes (Purkayastha et al., 2010).
Chiral Auxiliary in Synthesis : It serves as a chiral auxiliary in the synthesis of various organic compounds. The compound has been particularly effective in dipeptide synthesis, showcasing its versatility in creating complex organic structures (Studer et al., 1995).
Role in Antibacterial Agents Synthesis : This chemical has played a critical role in the synthesis of novel antibacterial agents. Its use in creating chiral aminopyrrolidine substituents has been crucial for the development of these agents (Di Cesare et al., 1992).
Mechanistic Studies and Novel Reactions
Study of Mechanism in Organic Reactions : Research has focused on understanding the mechanism of various organic reactions involving this compound. For instance, its role in N→O tert-butyloxycarbonyl (Boc) group migration has been studied, providing insights into reaction pathways (Xue & Silverman, 2010).
Creation of Novel Compounds : The compound has been used in the synthesis of novel compounds such as enantiomerically pure 2-methyl-3-phenylpropanoic acid, demonstrating its ability to produce unique chemical structures with potential applications in various fields (Qin et al., 2014).
Application in Medicinal Chemistry
- Medicinal Chemistry and Drug Development : Its derivatives have been explored for their potential in medicinal chemistry applications, especially as synthons for dipeptidyl peptidase IV inhibitors, indicating its significance in drug development and pharmaceutical research (Singh & Umemoto, 2011).
Mechanism of Action
Target of Action
The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes . It’s also worth noting that the tert-butyl group has implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group has been used in the study of macromolecular assemblies by solution nmr spectroscopy . The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .
Biochemical Pathways
The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways . It has been used to analyze presynaptic complexes involved in neurotransmitter release .
Result of Action
The tert-butyl group has been used to study large biomolecular assemblies .
Action Environment
The tert-butyl group has been used in the study of macromolecular assemblies by solution nmr spectroscopy .
properties
IUPAC Name |
tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2,3)13-8(12)10(4)6-5-7-11-10;/h11H,5-7H2,1-4H3;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPXZFJVMVNJPV-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2364781.png)
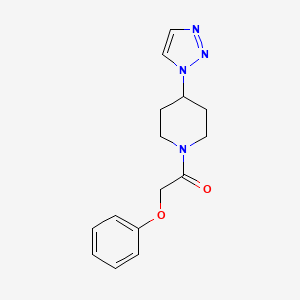
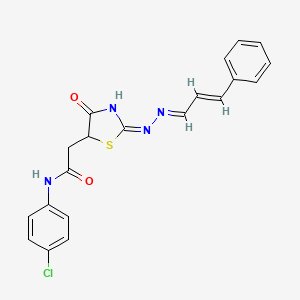
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2364785.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)
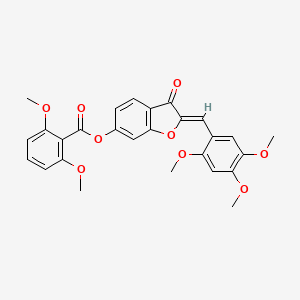
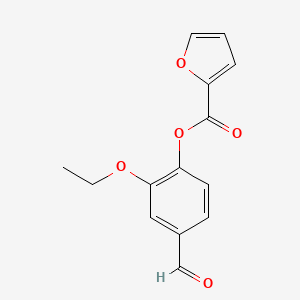


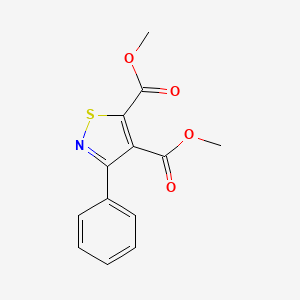
methanone](/img/structure/B2364797.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/no-structure.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364803.png)